(5R)-5-methylpyrrolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-methylpyrrolidin-3-one is a chiral compound with a pyrrolidinone ring structure. It is an important intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-methylpyrrolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reduction of 5-methyl-2-pyrrolidinone using reducing agents like lithium aluminum hydride or sodium borohydride. Another approach involves the cyclization of 4-methylaminobutyric acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of 5-methyl-2-pyrrolidinone. This method is favored due to its efficiency and scalability. The reaction is typically carried out in the presence of a palladium or platinum catalyst under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-methylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactams or carboxylic acids.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces lactams or carboxylic acids.
Reduction: Yields amine derivatives.
Substitution: Results in N-substituted pyrrolidinones.
Scientific Research Applications
(5R)-5-methylpyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical agents, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5R)-5-methylpyrrolidin-3-one depends on its specific application. In pharmaceuticals, it often acts as a chiral intermediate, influencing the stereochemistry of the final product. Its molecular targets and pathways vary based on the functional groups introduced during synthesis.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-methylpyrrolidin-3-one: The enantiomer of (5R)-5-methylpyrrolidin-3-one, with similar chemical properties but different biological activities.
2-pyrrolidinone: A structurally related compound with a broader range of applications.
N-methylpyrrolidinone: Another related compound used as a solvent and in organic synthesis.
Uniqueness
This compound is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific stereochemistry can significantly influence the biological activity and properties of the final products.
Properties
CAS No. |
2705536-72-5 |
---|---|
Molecular Formula |
C5H9NO |
Molecular Weight |
99.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.